molecular formula C8H8ClN B15330902 5-Chloro-2-cyclopropylpyridine

5-Chloro-2-cyclopropylpyridine

Cat. No.: B15330902
M. Wt: 153.61 g/mol
InChI Key: AJAQSVPUWMVQGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-cyclopropylpyridine is a pyridine derivative featuring a chlorine atom at position 5 and a cyclopropyl group at position 2 of the aromatic ring. Its molecular formula is C₈H₈ClN, with a molar mass of 153.61 g/mol (calculated).

Properties

Molecular Formula

C8H8ClN

Molecular Weight

153.61 g/mol

IUPAC Name

5-chloro-2-cyclopropylpyridine

InChI

InChI=1S/C8H8ClN/c9-7-3-4-8(10-5-7)6-1-2-6/h3-6H,1-2H2

InChI Key

AJAQSVPUWMVQGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC=C(C=C2)Cl

Origin of Product

United States

Scientific Research Applications

5-Chloro-2-cyclopropylpyridine is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

5-Chloro-2-cyclopropylpyridine is structurally similar to other chlorinated pyridines, such as 2-chloropyridine and 3-chloropyridine. the presence of the cyclopropyl group at the second position makes it unique in terms of reactivity and biological activity. The cyclopropyl group can influence the electronic properties of the pyridine ring, leading to different chemical behaviors compared to its analogs.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

(a) Cyclopropyl vs. Cyclopropylmethoxy (Position 2)

The replacement of a direct cyclopropyl group with a cyclopropylmethoxy moiety (as in 5-Chloro-2-(cyclopropylmethoxy)pyridine) introduces an ether linkage, enhancing solubility in polar solvents. The pKa of 1.75 indicates moderate acidity, likely due to electron withdrawal by chlorine and resonance effects from the methoxy group. This compound’s higher boiling point (246.9°C) compared to non-oxygenated analogs suggests stronger intermolecular forces.

(b) Boronic Acid Functionalization (Position 3)

The boronic acid derivative (5-Chloro-2-cyclopropylpyridine-3-boronic acid) is critical in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems in drug discovery . Its storage at -20°C underscores sensitivity to moisture, a common trait of boronic acids.

(c) Halogen Variation: Chlorine vs. Fluorine

2-Chloro-5-fluoropyridine replaces the cyclopropyl group with fluorine, creating a more electron-deficient ring. Fluorine’s electronegativity enhances stability against metabolic degradation, making this compound valuable in agrochemicals.

(d) Electron-Withdrawing Groups: Nitro and Methoxy

5-Chloro-2-methoxy-3-nitropyridine combines methoxy (electron-donating) and nitro (electron-withdrawing) groups, creating a polarized ring. Such derivatives are intermediates in explosives or dyes due to nitro group reactivity.

(e) Positional Isomerism: Cyclopropyl at Position 4

5-Chloro-4-cyclopropylpyridin-2-amine shifts the cyclopropyl group to position 4, altering electronic distribution. The amine at position 2 increases basicity, making it a candidate for nucleophilic reactions in drug synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.